
JNJ-42226314
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for JNJ-42226314 are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations.
化学反应分析
JNJ-42226314 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thiazole moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Pharmacological Characterization
Research indicates that JNJ-42226314 has a high potency with an IC50 value around 1.1 nM for human MAGL . It exhibits a competitive inhibition mechanism and shows dose-dependent effects on increasing norepinephrine levels in the brain, suggesting its potential use in treating conditions associated with pain and anxiety .
Therapeutic Applications
1. Pain Management
this compound has demonstrated significant antinociceptive efficacy in animal models. In studies involving rat models of pain, it effectively reduced pain responses, indicating its potential as a therapeutic agent for chronic pain conditions .
2. Neuroprotection
The compound's ability to modulate endocannabinoid levels suggests possible applications in neurodegenerative disorders. By enhancing 2-AG signaling, this compound may protect against neuronal damage and promote neurogenesis .
3. Imaging Applications
Recent studies have explored the use of this compound as a PET imaging ligand for visualizing MAGL activity in the brain. Its reversible binding properties allow for effective imaging of MAGL-rich regions, providing insights into various neurological conditions .
Case Study 1: Antinociceptive Efficacy
In a study evaluating the antinociceptive properties of this compound, rats were administered the compound before being subjected to formalin-induced pain tests. Results showed a significant reduction in pain scores compared to control groups, highlighting the compound's potential in managing acute and chronic pain .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. The compound was found to significantly increase 2-AG levels while reducing markers of oxidative stress and inflammation in neuronal cultures exposed to toxic agents .
Data Tables
作用机制
JNJ-42226314 exerts its effects by inhibiting monoacylglycerol lipase in a competitive mode with respect to the 2-arachidonoylglycerol substrate. This inhibition leads to an elevation of 2-arachidonoylglycerol levels, which in turn activates cannabinoid receptors CB1 and CB2. Activation of these receptors has been shown to have beneficial effects on mood, appetite, pain, and inflammation .
相似化合物的比较
Similar compounds to JNJ-42226314 include:
JZL-184: Another potent MAGL inhibitor that has been used extensively in research to study the endocannabinoid system.
KML-29: A selective MAGL inhibitor with similar properties to this compound.
SAR-127303: A compound that also inhibits MAGL and has shown efficacy in models of pain and inflammation.
The uniqueness of this compound lies in its high selectivity and reversible inhibition of monoacylglycerol lipase, which allows for precise modulation of 2-arachidonoylglycerol levels in vivo, supporting its potential therapeutic applications in central nervous system disorders .
生物活性
JNJ-42226314, a reversible and selective inhibitor of monoacylglycerol lipase (MAGL), has garnered attention for its potential therapeutic applications in various neurological disorders. This compound is notable for its ability to modulate the endocannabinoid system by inhibiting MAGL, an enzyme responsible for the degradation of 2-arachidonoylglycerol (2-AG), a key endocannabinoid. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.
This compound inhibits MAGL with a high potency, exhibiting an IC50 value of approximately 1.1 nM . By blocking the enzymatic breakdown of 2-AG, it leads to increased levels of this endocannabinoid in the brain and plasma, which can enhance cannabinoid receptor signaling and potentially provide neuroprotective effects .
Structure-Activity Relationship (SAR)
The compound's structure includes a piperazine moiety and an indole fragment, which are critical for its binding affinity and selectivity towards MAGL. SAR studies have shown that modifications to these components can significantly affect biological activity. For instance, alterations in the thiazole group did not substantially improve potency, indicating a delicate balance between structural integrity and functional efficacy .
Pharmacological Characterization
In vitro studies have demonstrated that this compound exhibits selective inhibition of MAGL without significantly affecting other serine hydrolases, such as fatty acid amide hydrolase (FAAH) or diacylglycerol lipase (DAGL) . This selectivity is crucial for minimizing off-target effects that could lead to adverse side effects.
Table 1: In Vitro Potency of this compound Against Various Enzymes
Enzyme | IC50 (nM) |
---|---|
Monoacylglycerol Lipase (MAGL) | 1.1 |
Fatty Acid Amide Hydrolase (FAAH) | >1000 |
Diacylglycerol Lipase (DAGL) | >1000 |
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. For example, intraperitoneal administration in C57BL6 mice resulted in significant increases in 2-AG levels, demonstrating its efficacy as a MAGL inhibitor in vivo . Additionally, blocking studies indicated that this compound could effectively reduce radioactivity in MAGL-rich brain regions, confirming its ability to modulate MAGL activity within the central nervous system .
Case Study: Neuropathic Pain Models
In preclinical models of neuropathic pain, this compound showed promise by alleviating pain symptoms through enhanced endocannabinoid signaling. This suggests potential applications in treating conditions such as chronic pain and anxiety disorders where endocannabinoid modulation is beneficial .
Safety and Tolerability
The reversible nature of this compound is advantageous compared to irreversible MAGL inhibitors like JZL184, which have been associated with adverse effects such as tolerance and dependence . The selective inhibition profile also reduces the risk of off-target pharmacological effects.
属性
IUPAC Name |
[1-(4-fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O2S/c27-20-2-4-21(5-3-20)32-9-7-18-15-19(1-6-23(18)32)25(33)31-16-22(17-31)29-10-12-30(13-11-29)26(34)24-28-8-14-35-24/h1-9,14-15,22H,10-13,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOACCSOISMVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CN(C2)C(=O)C3=CC4=C(C=C3)N(C=C4)C5=CC=C(C=C5)F)C(=O)C6=NC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。